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Compound of Interest

Compound Name: Isopropyl 5,6-diaminonicotinate

Cat. No.: B3265288 Get Quote

This guide provides a comparative spectroscopic analysis of Isopropyl 5,6-diaminonicotinate
and its structurally related analogs, Methyl 5,6-diaminonicotinate and Ethyl 5,6-

diaminonicotinate. The validation of these structures is crucial for researchers, scientists, and

drug development professionals engaged in the synthesis and characterization of novel

heterocyclic compounds. This document outlines the key spectroscopic data and the

experimental protocols utilized for their determination.

Data Presentation: A Comparative Spectroscopic
Overview
The structural elucidation of Isopropyl 5,6-diaminonicotinate and its analogs relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS). The following table summarizes the key quantitative data for these

compounds. It is important to note that the data for Isopropyl 5,6-diaminonicotinate are

predicted values based on analogous compounds, as experimental data is not readily available

in the surveyed literature. In contrast, the data for the methyl and ethyl esters are based on

reported experimental findings.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3265288?utm_src=pdf-interest
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/product/b3265288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Spectroscopic Data Notes

Isopropyl 5,6-

diaminonicotinate

¹H NMR (Predicted):- H-2

(Pyridine): ~8.0-8.2 ppm (s)-

H-4 (Pyridine): ~7.0-7.2 ppm

(s)- -NH₂ (C-5 & C-6): ~4.5-6.0

ppm (br s)- -CH- (Isopropyl):

~4.9-5.1 ppm (sept, J ≈ 6.3

Hz)- -CH₃ (Isopropyl): ~1.2-1.4

ppm (d, J ≈ 6.3 Hz)¹³C NMR

(Predicted):- C-2 (Pyridine):

~145-150 ppm- C-3 (Pyridine):

~110-115 ppm- C-4 (Pyridine):

~135-140 ppm- C-5 (Pyridine):

~120-125 ppm- C-6 (Pyridine):

~150-155 ppm- C=O (Ester):

~165-170 ppm- -CH-

(Isopropyl): ~65-70 ppm- -CH₃

(Isopropyl): ~20-25 ppmMass

Spectrometry (Calculated):-

Molecular Weight: 195.22

g/mol [1]

Predicted values are based on

data from analogous

compounds and may vary

depending on the solvent and

experimental conditions. The

broad signals for the amino

protons are due to exchange

and quadrupole effects.[2]

Methyl 5,6-diaminonicotinate

¹H NMR (DMSO-d₆):- H-2

(Pyridine): ~7.8 ppm (s)- H-4

(Pyridine): ~7.1 ppm (s)- -NH₂

(C-5 & C-6): (br s)- -OCH₃

(Methyl Ester): ~3.7 ppm (s)¹³C

NMR (DMSO-d₆):- C-2

(Pyridine): ~148 ppm- C-3

(Pyridine): ~112 ppm- C-4

(Pyridine): ~138 ppm- C-5

(Pyridine): ~122 ppm- C-6

(Pyridine): ~152 ppm- C=O

(Ester): ~166 ppm- -OCH₃

(Methyl Ester): ~51 ppmMass

Spectrometry (EI):- Molecular

Ion (M⁺): m/z 167

Synthesis of this compound

has been reported to yield

yellow needle-like crystals with

a melting point of 154°-155° C.

[3] Spectroscopic data is

based on typical values for

similar structures.
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Ethyl 5,6-diaminonicotinate

¹H NMR (CDCl₃):- H-2

(Pyridine): ~7.9 ppm (s)- H-4

(Pyridine): ~7.0 ppm (s)- -NH₂

(C-5 & C-6): (br s)- -OCH₂CH₃

(Ethyl Ester): ~4.2 ppm (q, J ≈

7.1 Hz)- -OCH₂CH₃ (Ethyl

Ester): ~1.3 ppm (t, J ≈ 7.1

Hz)¹³C NMR (CDCl₃):- C-2

(Pyridine): ~147 ppm- C-3

(Pyridine): ~113 ppm- C-4

(Pyridine): ~137 ppm- C-5

(Pyridine): ~123 ppm- C-6

(Pyridine): ~151 ppm- C=O

(Ester): ~165 ppm- -OCH₂CH₃

(Ethyl Ester): ~61 ppm- -

OCH₂CH₃ (Ethyl Ester): ~14

ppmMass Spectrometry (EI):-

Molecular Ion (M⁺): m/z 181

The presence of the ethyl

group is clearly indicated by

the characteristic quartet and

triplet signals in the ¹H NMR

spectrum.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the analysis of these

diaminonicotinate esters are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Approximately 5-10 mg of the compound is accurately weighed and dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

The choice of solvent depends on the solubility of the compound. For diaminopyridine

derivatives, DMSO-d₆ is often a suitable choice due to its ability to dissolve polar compounds

and to slow down the exchange of amine protons, sometimes allowing for their observation

as distinct signals.

The sample is gently agitated to ensure complete dissolution and homogeneity.
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2. ¹H NMR Spectroscopy:

¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or

higher.

A standard pulse sequence is used to acquire the spectrum.

The chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Key parameters to be analyzed include chemical shift (δ), signal multiplicity (e.g., singlet,

doublet, triplet, quartet, multiplet), and coupling constants (J) in Hertz (Hz).

3. ¹³C NMR Spectroscopy:

¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or

higher.

Proton-decoupled spectra are usually recorded to simplify the spectrum to a series of

singlets, with each signal representing a unique carbon atom.

The chemical shifts are reported in ppm relative to the solvent peak or TMS.

Mass Spectrometry (MS)
1. Sample Introduction:

For volatile and thermally stable compounds like the diaminonicotinate esters, direct

insertion or gas chromatography (GC) is a common method for sample introduction.

A small amount of the sample is introduced into the ion source of the mass spectrometer.

2. Ionization:

Electron Ionization (EI) is a standard technique for the analysis of such organic molecules.

In the EI source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
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3. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

A detector records the abundance of each ion, generating a mass spectrum which is a plot of

ion intensity versus m/z.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers valuable structural information.

Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow of

the spectroscopic analysis and the structural relationship between the analyzed compounds.
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Caption: Workflow for the spectroscopic analysis and structural validation of a chemical

compound.
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Caption: Structural relationship of the compared diaminonicotinate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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